3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound with the molecular formula C23H22N4. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves the condensation of 2-aminopyridine with appropriate ketones or aldehydes. One common method is the CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-methyl-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-1-propylamino-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Uniqueness
3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenethylamino group and the imidazo[1,2-a]pyridine core contribute to its versatility in various applications .
Properties
IUPAC Name |
3-methyl-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)24-21(25)17(15)14-22/h2-10,13,23H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGBSTODQMRBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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